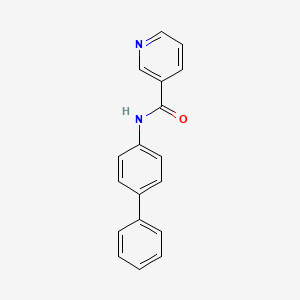
N-4-biphenylylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-biphenylylnicotinamide, also known as BPN, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. BPN belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-4-biphenylylnicotinamide is not fully understood, but it has been reported to act on multiple targets in the body. N-4-biphenylylnicotinamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins, which are involved in DNA repair and aging processes. N-4-biphenylylnicotinamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects in various studies. N-4-biphenylylnicotinamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-4-biphenylylnicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. N-4-biphenylylnicotinamide has also been reported to modulate the immune response, which may have potential therapeutic applications in treating autoimmune disorders.
实验室实验的优点和局限性
One advantage of using N-4-biphenylylnicotinamide in lab experiments is its high purity and availability. N-4-biphenylylnicotinamide can be synthesized in large quantities with good yields, which makes it a cost-effective compound for research. However, one limitation of using N-4-biphenylylnicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N-4-biphenylylnicotinamide. One potential area of research is investigating the mechanism of action of N-4-biphenylylnicotinamide in more detail, which may help to identify new targets for therapeutic intervention. Additionally, further studies are needed to explore the potential therapeutic applications of N-4-biphenylylnicotinamide in various fields such as cancer and autoimmune disorders. Another area of research is developing new synthetic methods for N-4-biphenylylnicotinamide with improved solubility and bioavailability. Overall, the potential therapeutic applications of N-4-biphenylylnicotinamide make it an exciting area of research for future studies.
Conclusion:
In conclusion, N-4-biphenylylnicotinamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential in treating various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. Further research is needed to explore the mechanism of action of N-4-biphenylylnicotinamide in more detail and to identify new targets for therapeutic intervention. Overall, N-4-biphenylylnicotinamide is an exciting area of research with potential for significant therapeutic applications in the future.
合成方法
The synthesis of N-4-biphenylylnicotinamide involves the reaction of 4-biphenylylcarboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield high purity N-4-biphenylylnicotinamide with good yields.
科学研究应用
N-4-biphenylylnicotinamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, neurodegenerative diseases, and autoimmune disorders. N-4-biphenylylnicotinamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-4-biphenylylnicotinamide has been studied for its potential in treating autoimmune disorders such as multiple sclerosis by modulating the immune response.
属性
IUPAC Name |
N-(4-phenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(16-7-4-12-19-13-16)20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUEVYGCAEROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
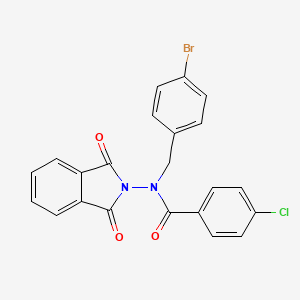
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
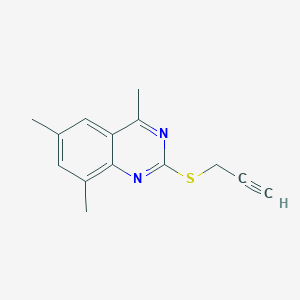
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
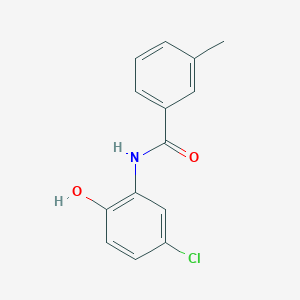
![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
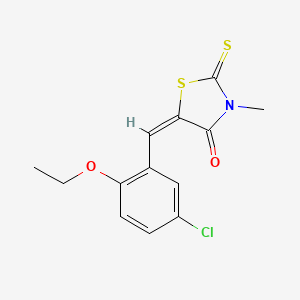
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
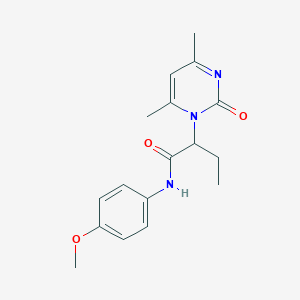
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)